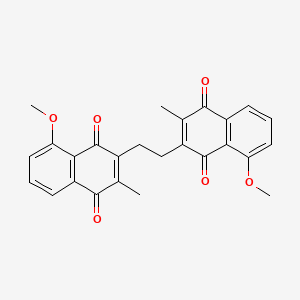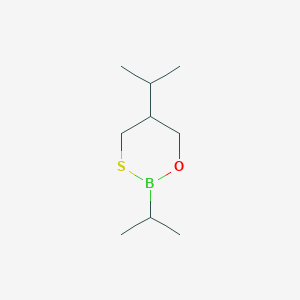
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane is an organoboron compound that features a unique structure incorporating both boron and sulfur atoms within a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane typically involves the reaction of boron trichloride with a suitable thiol and an isopropyl-substituted amine. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is then heated to facilitate the formation of the oxathiaborinane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can yield boron-hydride derivatives.
Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, boronates, and various boron-hydride derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: It is employed in the production of advanced materials, such as boron-containing polymers and ceramics.
Mécanisme D'action
The mechanism by which 2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane exerts its effects involves the interaction of its boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen and nitrogen atoms, making it a versatile component in chemical reactions. In biological systems, the compound can interact with cellular components, potentially disrupting cellular processes and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diisopropylaniline: An aromatic amine used in the synthesis of ligands for coordination chemistry.
1,4-Dimethyl-2,5-di(propan-2-yl)benzene: A compound used in the synthesis of advanced materials.
Uniqueness
2,5-Di(propan-2-yl)-1,3,2-oxathiaborinane is unique due to its incorporation of both boron and sulfur atoms within a six-membered ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
110523-67-6 |
|---|---|
Formule moléculaire |
C9H19BOS |
Poids moléculaire |
186.13 g/mol |
Nom IUPAC |
2,5-di(propan-2-yl)-1,3,2-oxathiaborinane |
InChI |
InChI=1S/C9H19BOS/c1-7(2)9-5-11-10(8(3)4)12-6-9/h7-9H,5-6H2,1-4H3 |
Clé InChI |
PZVDVVYFSLDCFM-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CS1)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




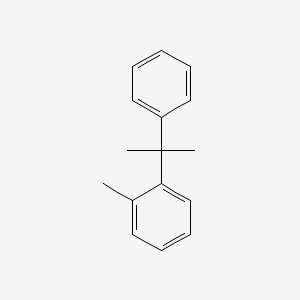
![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
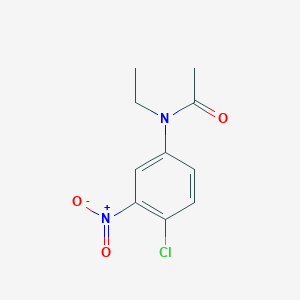
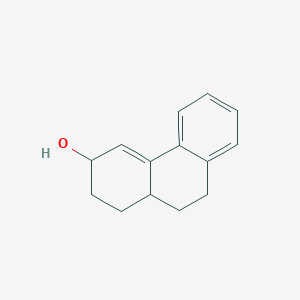
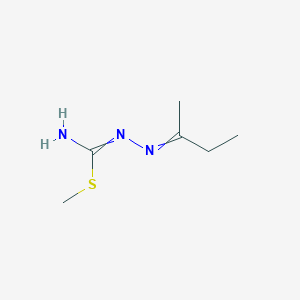
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
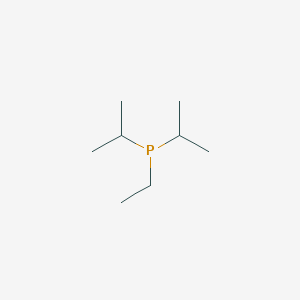
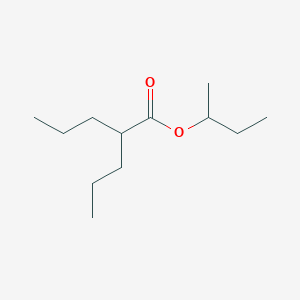
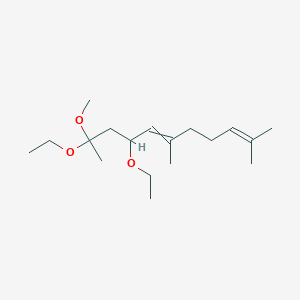
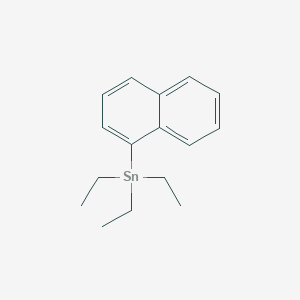
![Methyl [(prop-2-yn-1-yl)sulfanyl]acetate](/img/structure/B14311409.png)
